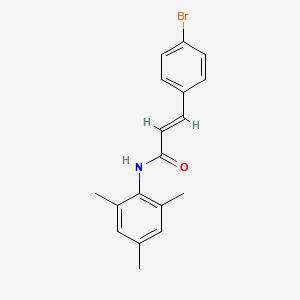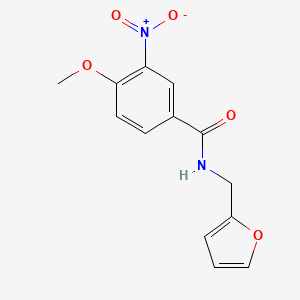
3-(4-biphenylyl)-N-(2-furylmethyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-biphenylyl)-N-(2-furylmethyl)acrylamide, also known as BFA, is a synthetic compound that has been extensively studied for its potential pharmacological applications. BFA belongs to the class of acrylamide derivatives and is known for its unique molecular structure.
Mécanisme D'action
3-(4-biphenylyl)-N-(2-furylmethyl)acrylamide exerts its pharmacological effects by inhibiting the activity of ADP-ribosylation factor (ARF), a protein involved in the regulation of vesicular trafficking. ARF is known to play a crucial role in the maintenance of Golgi apparatus function, and its inhibition by this compound leads to the disassembly of the Golgi apparatus. This disruption of Golgi apparatus function can result in the inhibition of protein secretion, cell migration, and cell signaling.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of protein secretion, disruption of Golgi apparatus function, and inhibition of cell migration and signaling. This compound has also been shown to induce apoptosis in various cancer cell lines, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-(4-biphenylyl)-N-(2-furylmethyl)acrylamide in lab experiments is its ability to selectively disrupt Golgi apparatus function, making it a useful tool for investigating the role of Golgi apparatus in various cellular processes. However, one of the major limitations of using this compound is its potential cytotoxicity, which can limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for the research on 3-(4-biphenylyl)-N-(2-furylmethyl)acrylamide. One potential direction is the development of this compound-based therapies for cancer treatment. This compound has been shown to induce apoptosis in various cancer cell lines, making it a potential candidate for cancer therapy. Another potential direction is the investigation of the role of Golgi apparatus in various cellular processes using this compound as a tool. Additionally, the development of this compound analogs with improved pharmacological properties could lead to the development of more effective therapies.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential pharmacological applications. Its unique molecular structure and mechanism of action make it a useful tool for investigating the role of Golgi apparatus in various cellular processes. However, its potential cytotoxicity limits its use in certain experimental settings. Further research on this compound and its analogs could lead to the development of more effective therapies for various diseases.
Méthodes De Synthèse
3-(4-biphenylyl)-N-(2-furylmethyl)acrylamide can be synthesized through a multistep process involving the reaction of 2-furylmethylamine with 4-biphenylcarboxaldehyde followed by the addition of acryloyl chloride. This reaction results in the formation of this compound, which can be purified through column chromatography. The purity of the final product can be confirmed using various spectroscopic techniques such as NMR and mass spectrometry.
Applications De Recherche Scientifique
3-(4-biphenylyl)-N-(2-furylmethyl)acrylamide has been extensively studied for its potential pharmacological applications, including its role as a modulator of intracellular trafficking. This compound has been shown to inhibit the activity of ADP-ribosylation factor (ARF), a key regulator of vesicular trafficking, leading to the disruption of Golgi apparatus function. This mechanism of action has been utilized in various research studies to investigate the role of Golgi apparatus in various cellular processes such as protein secretion, cell migration, and cell signaling.
Propriétés
IUPAC Name |
(E)-N-(furan-2-ylmethyl)-3-(4-phenylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2/c22-20(21-15-19-7-4-14-23-19)13-10-16-8-11-18(12-9-16)17-5-2-1-3-6-17/h1-14H,15H2,(H,21,22)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHGXSLOVABMIU-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5710785.png)
![1-[(4-fluorophenoxy)acetyl]indoline](/img/structure/B5710793.png)
![5-(5-chloro-2-thienyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5710796.png)
![[4-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]acetonitrile](/img/structure/B5710798.png)

![N-[2,3-dihydro-1-benzofuran-5-yl(3-hydroxycyclobutyl)methyl]-1-(4-methylphenyl)cyclopropanecarboxamide](/img/structure/B5710809.png)
![N-(3-chloro-4-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5710819.png)


![N'-{[(4-methylphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5710833.png)

![2-{[4-cyclopropyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5710853.png)
![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylpropanamide](/img/structure/B5710860.png)
![4-[2-(2-pyridinyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5710866.png)